Cas no 127686-50-4 (4-methoxy-1-(pyridin-3-yl)butan-1-one)
4-methoxy-1-(pyridin-3-yl)butan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-1-(pyridin-3-yl)butan-1-one
- 1-Butanone, 4-methoxy-1-(3-pyridinyl)-
- AKOS011913055
- EN300-8070097
- Z992963354
- 127686-50-4
-
- MDL: MFCD16819444
- Inchi: 1S/C10H13NO2/c1-13-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3
- InChI Key: OSMVQPZBXMOVLI-UHFFFAOYSA-N
- SMILES: C(C1=CC=CN=C1)(=O)CCCOC
Computed Properties
- Exact Mass: 179.094628657g/mol
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.053±0.06 g/cm3(Predicted)
- Boiling Point: 303.8±22.0 °C(Predicted)
- pka: 3.20±0.10(Predicted)
4-methoxy-1-(pyridin-3-yl)butan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8070097-1g |
4-methoxy-1-(pyridin-3-yl)butan-1-one |
127686-50-4 | 90% | 1g |
$871.0 | 2023-09-02 | |
| Enamine | EN300-8070097-5g |
4-methoxy-1-(pyridin-3-yl)butan-1-one |
127686-50-4 | 90% | 5g |
$2525.0 | 2023-09-02 | |
| Enamine | EN300-8070097-10g |
4-methoxy-1-(pyridin-3-yl)butan-1-one |
127686-50-4 | 90% | 10g |
$3746.0 | 2023-09-02 | |
| Enamine | EN300-8070097-0.05g |
4-methoxy-1-(pyridin-3-yl)butan-1-one |
127686-50-4 | 95.0% | 0.05g |
$202.0 | 2025-03-21 | |
| Enamine | EN300-8070097-0.1g |
4-methoxy-1-(pyridin-3-yl)butan-1-one |
127686-50-4 | 95.0% | 0.1g |
$301.0 | 2025-03-21 | |
| Enamine | EN300-8070097-0.25g |
4-methoxy-1-(pyridin-3-yl)butan-1-one |
127686-50-4 | 95.0% | 0.25g |
$431.0 | 2025-03-21 | |
| Enamine | EN300-8070097-0.5g |
4-methoxy-1-(pyridin-3-yl)butan-1-one |
127686-50-4 | 95.0% | 0.5g |
$679.0 | 2025-03-21 | |
| Enamine | EN300-8070097-1.0g |
4-methoxy-1-(pyridin-3-yl)butan-1-one |
127686-50-4 | 95.0% | 1.0g |
$871.0 | 2025-03-21 | |
| Enamine | EN300-8070097-2.5g |
4-methoxy-1-(pyridin-3-yl)butan-1-one |
127686-50-4 | 95.0% | 2.5g |
$1707.0 | 2025-03-21 | |
| Enamine | EN300-8070097-5.0g |
4-methoxy-1-(pyridin-3-yl)butan-1-one |
127686-50-4 | 95.0% | 5.0g |
$2525.0 | 2025-03-21 |
4-methoxy-1-(pyridin-3-yl)butan-1-one Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-methoxy-1-(pyridin-3-yl)butan-1-one
Recent Advances in the Study of 4-Methoxy-1-(pyridin-3-yl)butan-1-one (CAS: 127686-50-4) in Chemical Biology and Pharmaceutical Research
The compound 4-methoxy-1-(pyridin-3-yl)butan-1-one (CAS: 127686-50-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyridine and methoxy functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic routes for 4-methoxy-1-(pyridin-3-yl)butan-1-one. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This advancement not only improves the scalability of production but also reduces the environmental impact compared to traditional methods. The study highlighted the compound's stability under various conditions, which is crucial for its further development as a pharmaceutical agent.
Pharmacological investigations have revealed that 4-methoxy-1-(pyridin-3-yl)butan-1-one exhibits notable activity as a modulator of specific kinase pathways. In vitro studies using cancer cell lines showed that the compound inhibits the proliferation of certain tumor cells by targeting the PI3K/AKT/mTOR signaling cascade. These findings were further supported by molecular docking simulations, which identified potential binding interactions with key residues in the kinase domain. Such insights are invaluable for the design of more potent and selective derivatives.
Another significant development is the exploration of 4-methoxy-1-(pyridin-3-yl)butan-1-one in neurodegenerative diseases. A recent preprint on bioRxiv (2024) reported its neuroprotective effects in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and mitigate cognitive decline, possibly through its antioxidant properties and ability to cross the blood-brain barrier. These results suggest a potential dual mechanism of action, making it a compelling candidate for further preclinical studies.
Despite these promising findings, challenges remain in the development of 4-methoxy-1-(pyridin-3-yl)butan-1-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural modifications and comprehensive toxicological studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to tackle these hurdles, with several patent applications filed in the past year indicating growing commercial interest.
In conclusion, 4-methoxy-1-(pyridin-3-yl)butan-1-one (CAS: 127686-50-4) represents a versatile scaffold with multiple therapeutic applications. Recent advances in its synthesis, mechanistic understanding, and preclinical evaluation underscore its potential in drug discovery. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications, potentially opening new avenues for treating complex diseases.
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